molecular formula C7H8Br3NS B2429480 2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide CAS No. 2379403-67-3

2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide

Cat. No.: B2429480
CAS No.: 2379403-67-3
M. Wt: 377.92
InChI Key: MDABRWDMRPYKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide is a chemical compound with the molecular formula C7H7Br2NS.BrH. It is a derivative of thienopyridine, characterized by the presence of bromine atoms at the 2 and 3 positions of the tetrahydrothieno[3,2-c]pyridine ring system.

Preparation Methods

The synthesis of 2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide typically involves the bromination of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the desired positions. Industrial production methods may involve the use of automated systems to control the reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various catalysts depending on the specific reaction conditions. The major products formed from these reactions depend on the nature of the substituents introduced and the reaction conditions employed.

Scientific Research Applications

2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects .

Comparison with Similar Compounds

2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide can be compared with other thienopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrobromide salt, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NS.BrH/c8-6-4-3-10-2-1-5(4)11-7(6)9;/h10H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDABRWDMRPYKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=C2Br)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.